4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-phenylprop-2-enoate
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Overview
Description
4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenylprop-2-enoate group, and an oxolan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL (2E)-3-PHENYLPROP-2-ENOATE typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source. The oxolan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, and the phenylprop-2-enoate group is added via esterification.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL (2E)-3-PHENYLPROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl and oxolan groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL (2E)-3-PHENYLPROP-2-ENOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. This can involve inhibition or activation of enzymatic reactions, altering metabolic pathways, or affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Cinnamodendron dinisii essential oil: Contains bioactive compounds with antimicrobial and antioxidant properties.
Uniqueness
4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL (2E)-3-PHENYLPROP-2-ENOATE is unique due to its combination of a thiazolidine ring, phenylprop-2-enoate group, and oxolan-2-ylmethyl substituent
Properties
Molecular Formula |
C24H21NO4S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
[4-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H21NO4S2/c26-22(13-10-17-5-2-1-3-6-17)29-19-11-8-18(9-12-19)15-21-23(27)25(24(30)31-21)16-20-7-4-14-28-20/h1-3,5-6,8-13,15,20H,4,7,14,16H2/b13-10+,21-15- |
InChI Key |
IAZXIOZZUXOLNE-JFCNABASSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C=CC4=CC=CC=C4)SC2=S |
Origin of Product |
United States |
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